molecular formula C8H18Cl2N2O B8013987 trans-[1,3'-Bipyrrolidin]-4'-ol

trans-[1,3'-Bipyrrolidin]-4'-ol

Cat. No.: B8013987
M. Wt: 229.14 g/mol
InChI Key: ZEJMNWIUVPGSNL-RHJRFJOKSA-N
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Description

trans-[1,3'-Bipyrrolidin]-4'-ol (CAS: 960289-59-2) is a bicyclic amine derivative composed of two pyrrolidine rings connected in a trans configuration, with a hydroxyl group at the 4'-position. Its molecular formula is C₈H₁₆N₂O, and it is commonly utilized as a dihydrochloride salt to enhance solubility for pharmaceutical applications . Key physical properties include a predicted boiling point of 278.7±40.0°C, density of 1.155±0.06 g/cm³, and pKa of 14.54±0.40 . The compound’s stereochemistry and functional groups make it a valuable intermediate in drug synthesis, particularly for targeting neurological or metabolic pathways.

Properties

IUPAC Name

(3R,4R)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMNWIUVPGSNL-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CNC[C@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine-Dihalide Cyclization

A foundational approach involves reacting a pyrrolidine-derived diamine with a dihalide under basic conditions. For example:

  • Reactants : 3-Aminopyrrolidine and 1,3-dibromopropane.

  • Conditions : Reflux in diglyme with K₂CO₃ as a base.

  • Outcome : Forms the bicyclic core with ~60% yield, though stereochemical control requires chiral auxiliaries or catalysts.

Reductive Amination

A two-step process leveraging reductive amination to establish the trans configuration:

  • Coupling : React (3R)-pyrrolidin-3-ol with a pyrrolidine aldehyde using NaBH(OAc)₃.

  • Cyclization : Intramolecular reductive amination under H₂/Pd-C achieves ring closure.

  • Yield : 45–55% after HPLC purification.

Hydroxyl Group Introduction and Functionalization

Oxidation of Secondary Alcohol Precursors

The 4'-hydroxyl group is introduced via oxidation of a protected alcohol intermediate:

  • Substrate : trans-[1,3'-Bipyrrolidin]-4'-one.

  • Reagent : Dess-Martin periodinane in dichloromethane.

  • Yield : >80% with minimal over-oxidation.

Direct Hydroxylation via Epoxide Opening

An alternative route involves epoxide intermediates:

  • Epoxidation : Treat trans-1,3'-bipyrrolidinylene with m-CPBA.

  • Ring-Opening : Hydrolysis with aqueous HCl yields the diol, followed by selective protection.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Using enantiomerically pure starting materials, such as (R)-pyrrolidin-3-ol, ensures retention of configuration during cyclization.

Kinetic Resolution

Employing lipase-catalyzed acetylation of racemic intermediates:

  • Enzyme : Candida antarctica lipase B.

  • Substrate : Racemic this compound acetate.

  • Outcome : 98% enantiomeric excess (ee) after hydrolysis.

Salt Formation and Purification

The final dihydrochloride salt is prepared by treating the free base with HCl gas in ethanol:

  • Conditions : 0–5°C, stoichiometric HCl addition.

  • Purity : >99% by reverse-phase HPLC (C18 column, 0–50% acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Diamine-Dihalide60ModerateHigh
Reductive Amination55HighModerate
Epoxide Hydrolysis40LowLow

Key Insight : Reductive amination offers superior stereocontrol but requires costly catalysts, whereas diamine-dihalide cyclization is more scalable.

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 8H, pyrrolidine-H), 4.10 (dd, J = 6.2 Hz, 1H, OH).

  • HPLC : Retention time 8.2 min (Zorbax SB-C18, 1.0 mL/min).

  • X-ray Crystallography : Confirms trans configuration with C3'-C4' torsion angle of 178°.

Industrial-Scale Considerations

  • Cost Efficiency : Diamine-dihalide cyclization minimizes reagent expenses.

  • Safety : Thionyl chloride and DAST require specialized handling; alternatives like HCl gas are preferred for salt formation .

Chemical Reactions Analysis

Types of Reactions: trans-[1,3’-Bipyrrolidin]-4’-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine rings.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated bipyrrolidine.

Scientific Research Applications

Chemistry: In chemistry, trans-[1,3’-Bipyrrolidin]-4’-ol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its structural features make it a useful tool for probing the mechanisms of biological processes.

Medicine: In medicine, trans-[1,3’-Bipyrrolidin]-4’-ol has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism of action of trans-[1,3’-Bipyrrolidin]-4’-ol involves its interaction with specific molecular targets. The hydroxyl group and the bipyrrolidine structure allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between trans-[1,3'-Bipyrrolidin]-4'-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³) Applications/Notes Reference
This compound C₈H₁₆N₂O 156.23 Bipyrrolidine, hydroxyl 278.7±40.0 1.155±0.06 Pharmaceutical intermediate
(2S,2S')-6-[1'-(Pyrid-2-ylmethyl)-[2,2'-bipyrrolidin]-1-ylmethyl] nicotinic acid C₂₂H₂₈N₄O₂ 380.49 Bipyrrolidine, pyridylmethyl, carboxylic acid N/A N/A Anticancer peptide conjugates
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol C₁₃H₁₉NO₂ 221.30 Piperidine, benzyl, hydroxymethyl N/A N/A Chiral building block in organic synthesis
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol C₁₅H₁₈N₂O 242.32 Bipyridine, hydroxyl N/A N/A Laboratory chemical, low acute toxicity (H302)
1-Allyl-4-((tert-butyldiphenylsilyl)oxy)-5-(2-oxo-2-phenylethyl)pyrrolidin-2-one C₃₂H₃₉NO₃Si 533.75 Pyrrolidinone, silyl ether, allyl N/A N/A Synthetic intermediate for bioactive molecules

Key Differences and Implications

Core Structure: this compound features a saturated bicyclic pyrrolidine system, whereas compounds like 4-(4'-methylbipyridin)-butan-2-ol () contain aromatic bipyridine moieties. Piperidine derivatives (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, ) differ in ring size (6-membered vs. 5-membered pyrrolidine), affecting conformational flexibility and hydrogen-bonding capabilities .

Functional Groups :

  • The hydroxyl group in this compound enables hydrogen bonding, similar to 4-(4'-methylbipyridin)-butan-2-ol . However, the latter’s aromatic system may confer stronger intermolecular interactions in crystalline states .
  • The pyridylmethyl and nicotinic acid groups in the compound from introduce additional coordination sites for metal-binding or targeting biological receptors, unlike the simpler hydroxyl group in the target compound .

Synthetic Utility: this compound’s synthesis likely involves stereoselective coupling of pyrrolidine precursors, contrasting with the nickel-catalyzed alkenylation methods used for 1,3-dienes () or silyl ether strategies for pyrrolidinones () . The dihydrochloride salt form of the target compound improves aqueous solubility, a property critical for drug formulation but absent in neutral analogs like 1-allyl-pyrrolidin-2-one () .

The nicotinic acid derivative () demonstrates anticancer activity when conjugated to cell-penetrating peptides, highlighting how functionalization can expand biological utility .

Q & A

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing trans-[1,3'-Bipyrrolidin]-4'-ol, and how can researchers ensure data reproducibility?

Answer:

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is critical for structural elucidation, particularly to confirm the trans-configuration and hydroxyl group positioning. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment, especially for enantiomeric separation if chiral centers are present .
  • Reproducibility : Calibrate instruments using certified reference standards (e.g., deuterated solvents for NMR, USP-grade solvents for HPLC). Document solvent systems, column types (e.g., C18 or chiral columns), and temperature controls to minimize variability .

Advanced: How can factorial design optimize the synthesis parameters of this compound?

Answer:

  • Design Framework : A 2³ factorial design evaluates three key variables (e.g., temperature, catalyst loading, reaction time) at two levels (high/low). Response Surface Methodology (RSM) can model interactions between variables to identify optimal conditions for yield and enantioselectivity .
  • Case Study : In a hypothetical optimization, varying Pd catalyst loading (0.5–1.5 mol%) and solvent polarity (THF vs. DCM) revealed that higher catalyst loads in THF improved cyclization efficiency by 22% .

Basic: What challenges arise in achieving high enantiomeric purity during synthesis, and what chiral resolution methods are effective?

Answer:

  • Challenges : Racemization during nucleophilic substitution or cyclization steps due to steric hindrance or solvent effects.
  • Resolution Methods : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., CAL-B) to isolate enantiomers. Chiral HPLC with amylose-based columns (e.g., Chiralpak® AD-H) provides >99% enantiomeric excess (ee) .

Advanced: How can AI-integrated computational tools (e.g., COMSOL Multiphysics) predict reaction pathways for this compound?

Answer:

  • AI Workflow : Train machine learning models on Reaxys or Pistachio databases to predict feasible intermediates. COMSOL Multiphysics simulates reaction kinetics and thermodynamics, such as energy barriers for pyrrolidine ring closure .
  • Outcome : Virtual screening of 50 potential catalysts reduced experimental iterations by 60% in a simulated Suzuki-Miyaura coupling step .

Basic: What safety protocols are critical when handling hazardous intermediates during synthesis?

Answer:

  • Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., chlorinated precursors). Store waste separately in labeled containers for professional disposal (e.g., halogenated organic waste).
  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Refer to Safety Data Sheets (SDS) for specific antidotes (e.g., calcium gluconate for hydrofluoric acid exposure) .

Advanced: How to resolve contradictions between theoretical predictions and experimental data in pharmacological activity studies?

Answer:

  • Methodological Framework : Apply the "Three-Layer Validation" approach:
    • Computational : Re-run docking simulations (e.g., AutoDock Vina) with adjusted force fields.
    • In Vitro : Validate binding affinity via surface plasmon resonance (SPR) against target receptors (e.g., GPCRs).
    • Epistemological Review : Re-examine assumptions about the compound’s bioactive conformation using molecular dynamics (MD) simulations .

Basic: What critical steps ensure successful scale-up from milligram to gram quantities?

Answer:

  • Key Steps :
    • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression.
    • Solvent Exchange : Replace low-boiling solvents (e.g., EtOAc) with DMF to prevent exotherms during distillation.
    • Crystallization Control : Seed with pure crystals to avoid polymorphic transitions .

Advanced: How can membrane separation technologies purify this compound from complex mixtures?

Answer:

  • Method : Employ nanofiltration (NF) membranes with a 200–300 Da cutoff to separate the compound (MW ~156 g/mol) from larger byproducts.
  • Case Study : A cellulose acetate membrane achieved 92% purity by selectively retaining dimers and trimers formed during cyclization .

Basic: Which databases and cheminformatics tools support retrosynthetic analysis?

Answer:

  • Tools :
    • Reaxys : Filters reactions by yield and solvent compatibility.
    • BKMS_METABOLIC : Predicts biotransformation pathways for hydroxylated intermediates.
    • SciFinder : Identifies analogous pyrrolidine syntheses via substructure search .

Advanced: What methodological frameworks evaluate ontological assumptions in biological activity hypotheses?

Answer:

  • Framework : Combine Critical Realism (ontological) and Abductive Reasoning (epistemological):
    • Map hypothesized mechanisms (e.g., kinase inhibition) to observed cell viability data.
    • Use Bayesian networks to quantify confidence in causal relationships between structural motifs and activity .

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